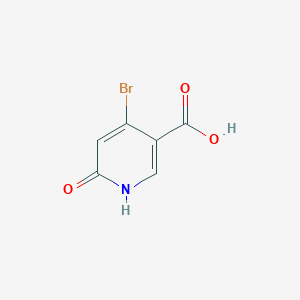

4-Bromo-6-hydroxynicotinic acid

Description

Contextualization of Nicotinic Acid Derivatives in Heterocyclic Chemistry

Nicotinic acid, also known as vitamin B3 or niacin, is a simple pyridine (B92270) derivative with a carboxylic acid group at the 3-position. nih.govchemistryjournal.net Beyond its well-established biological role, nicotinic acid and its derivatives have garnered significant attention in medicinal chemistry and materials science. nih.govresearchgate.net The pyridine ring's electron-deficient nature, coupled with the versatile reactivity of the carboxylic acid group, allows for a wide array of chemical modifications. nih.gov This has led to the development of a diverse library of nicotinic acid derivatives with applications ranging from pharmaceuticals to agrochemicals. researchgate.netresearchgate.net The ability to introduce various substituents onto the pyridine ring enables the fine-tuning of a molecule's physicochemical properties and biological activity. nih.gov

Structural Classification of Hydroxynicotinic Acid Isomers and Analogues

Hydroxynicotinic acids are a subclass of nicotinic acid derivatives where a hydroxyl group is attached to the pyridine ring. The position of both the hydroxyl and carboxylic acid groups gives rise to several structural isomers, each with distinct chemical characteristics. For instance, 2-hydroxynicotinic acid and 6-hydroxynicotinic acid are two common isomers. nih.govnih.gov These isomers can exist in tautomeric forms, further diversifying their chemical behavior. The introduction of a hydroxyl group significantly influences the electronic properties of the pyridine ring, enhancing its potential for various chemical transformations and biological interactions. nih.gov

Significance of Halogenated Pyridine Carboxylic Acids as Research Subjects

The incorporation of halogen atoms into the structure of pyridine carboxylic acids, including hydroxynicotinic acids, introduces another layer of complexity and opportunity. science.gov Halogenation can dramatically alter a molecule's reactivity, lipophilicity, and metabolic stability. nih.gov The carbon-halogen bond can serve as a handle for further functionalization through various cross-coupling reactions, making halogenated pyridines valuable intermediates in organic synthesis. chemrxiv.org In medicinal chemistry, the strategic placement of halogens can enhance a drug's binding affinity to its target and improve its pharmacokinetic profile. nih.gov This has led to a surge in research focused on the synthesis and application of halogenated pyridine carboxylic acids.

Research Scope and Focus on 4-Bromo-6-hydroxynicotinic Acid

This article will specifically focus on the chemical compound This compound . This particular molecule combines the key features of a hydroxynicotinic acid with the influential presence of a bromine atom. The following sections will delve into the known synthesis methods, chemical properties, and its role as a versatile building block in the creation of more complex molecules. By concentrating solely on this compound, we aim to provide a thorough and scientifically accurate overview of its significance within the broader context of halogenated pyridine chemistry.

| Property | Value |

| CAS Number | 73027-78-8 bldpharm.comchemsrc.com |

| Molecular Formula | C6H4BrNO3 |

| Molecular Weight | 218.00 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXKNBSOLALQFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720993 | |

| Record name | 4-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73027-78-8 | |

| Record name | 4-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Mechanistic Transformations of 4 Bromo 6 Hydroxynicotinic Acid

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring (Bromine Displacement)

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In the case of 4-bromo-6-hydroxynicotinic acid, the bromine atom at the 4-position can be displaced by a variety of nucleophiles. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of the nitrogen atom, which can stabilize the negative charge in the intermediate. wikipedia.org

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is characterized by the temporary loss of aromaticity in the pyridine ring. The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which helps to stabilize the complex.

In some instances, particularly with strong bases, an alternative pathway involving a benzyne-like intermediate (a pyridyne) may occur. researchgate.net However, for most common nucleophilic substitutions on halopyridines, the SNAr mechanism is the predominant pathway. wikipedia.org

The substituents on the pyridine ring play a crucial role in determining the rate and selectivity of nucleophilic aromatic substitution. Electron-withdrawing groups, such as the carboxylic acid and the nitrogen atom within the ring system, activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com The hydroxyl group at the 6-position, which can exist in equilibrium with its keto tautomer (6-oxo), can also influence the electron density of the ring.

The position of the substituents is also critical. In pyridines, positions 2 and 4 (ortho and para to the nitrogen atom) are particularly activated towards nucleophilic attack because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.org Therefore, the bromine at the 4-position of this compound is well-positioned for displacement by nucleophiles.

The nature of the nucleophile and the leaving group also significantly impacts the reaction. Stronger nucleophiles will generally react faster. The leaving group's ability to depart is also a key factor, with halides like bromide being effective leaving groups. nih.gov

| Nucleophile | Product | Reaction Conditions | Reference |

| Amines | 4-Amino-6-hydroxynicotinic acid derivatives | Heating with an excess of ammonia (B1221849) or an amine | researchgate.net |

| Alkoxides | 4-Alkoxy-6-hydroxynicotinic acid derivatives | Reaction with sodium or potassium alkoxides in an alcohol solvent | acs.org |

| Thiolates | 4-Thioether-6-hydroxynicotinic acid derivatives | Treatment with a thiol in the presence of a base | acs.org |

Electrophilic Aromatic Substitution Reactions (if applicable to the pyridine ring system)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult to achieve. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. researchgate.net Furthermore, the nitrogen atom can be protonated or coordinate with Lewis acids under typical EAS reaction conditions, further deactivating the ring.

For this compound, the presence of the deactivating carboxylic acid group and the bromine atom, along with the inherent deactivation of the pyridine ring, makes electrophilic substitution highly unfavorable under standard conditions. uci.edu While the hydroxyl group is an activating group, its effect is generally not sufficient to overcome the deactivating effects of the other substituents and the pyridine nitrogen. researchgate.net Therefore, electrophilic aromatic substitution reactions are not a common mode of reactivity for this compound.

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound can undergo various oxidation and reduction transformations.

The hydroxyl group at the 6-position of the pyridine ring can be oxidized. However, it's important to note that 6-hydroxypyridines exist in tautomeric equilibrium with the corresponding pyrid-2-one. In many cases, the pyridone form is the major tautomer. Oxidation of the hydroxyl group in this context can be complex. In biological systems, enzymes such as 6-hydroxynicotinic acid hydroxylases can catalyze the oxidation of the hydroxyl group. nih.govnih.gov For instance, the oxidation of 6-hydroxynicotinic acid to 2,6-dihydroxynicotinic acid has been observed in Bacillus species, where water is the source of the oxygen atom. nih.gov

In a laboratory setting, the oxidation of a secondary alcohol (which the hydroxyl group on the pyridine ring can be considered) can lead to a ketone. libretexts.org However, the tautomeric equilibrium and the electronic nature of the pyridine ring will influence the feasibility and outcome of such a reaction.

The bromine atom on the pyridine ring can be removed through various reductive processes. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. This typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a base to neutralize the hydrobromic acid that is formed.

Another approach for the reduction of the bromine moiety is through the use of Grignard reagents, which can proceed via a single electron transfer (SET) mechanism, potentially stimulated by light, to generate a pyridyl radical that then abstracts a hydrogen atom from the solvent. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Product | Reference |

| Catalytic Hydrogenation | H₂, Pd/C, base (e.g., triethylamine) | 6-Hydroxynicotinic acid | researchgate.net |

| Grignard Reagent | Grignard reagent (e.g., RMgX), light | 6-Hydroxynicotinic acid | organic-chemistry.org |

Carboxylic Acid Functionalization and Derivatization (e.g., Esterification, Amidation)

The carboxylic acid group at the C3 position of the pyridine ring is a prime site for functionalization, readily undergoing reactions such as esterification and amidation to yield a variety of derivatives.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard protocols, most notably the Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the ester product, a large excess of the alcohol is typically used, and/or water is removed as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon, followed by a series of proton transfer steps and the elimination of a water molecule to yield the final ester. masterorganicchemistry.com

Amidation: The formation of amides from the carboxylic acid moiety is another crucial derivatization. Direct amidation by heating a carboxylic acid with an amine is often difficult and requires high temperatures. Modern catalytic methods provide milder and more efficient alternatives. Boron-based catalysts, such as boric acid (H₃BO₃), have emerged as effective promoters for the direct condensation of carboxylic acids and amines. orgsyn.org This method is valued for its operational simplicity and favorable environmental profile. Studies into the mechanism of boron-catalysed amidation suggest that borinic acids are not the competent catalysts but may undergo protodeboronation to form boronic acids, which then facilitate the reaction. nih.govrsc.org It is proposed that at least three free coordination sites on the boron atom are necessary for the catalysis to occur. nih.gov The reaction proceeds by activating the carboxylic acid, allowing for nucleophilic attack by the amine. This method has been shown to be chemoselective, favoring the reaction at a primary amine when both primary and secondary amines are present in the same molecule. orgsyn.org

Table 1: General Methods for Carboxylic Acid Functionalization

| Transformation | Reagents & Conditions | Product Class | Mechanistic Note |

|---|---|---|---|

| Esterification | R-OH, H⁺ (e.g., H₂SO₄, TsOH), Heat | Ester | Reversible equilibrium; driven by excess alcohol or water removal. masterorganicchemistry.com |

| Amidation | R-NH₂, Boric Acid (catalyst), Heat, Water removal | Amide | Catalytic cycle likely involves activation of the carboxylic acid by the boron catalyst. orgsyn.orgrsc.org |

Metal-Catalyzed Coupling Reactions Involving the Bromine Center

The bromine atom at the C4 position is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. This approach dramatically expands the synthetic utility of the this compound scaffold.

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for C-C bond formation. youtube.comyoutube.com The carbon-bromine bond in this compound is a suitable electrophilic partner for a variety of these transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic nucleophile (or migratory insertion for the Heck reaction), and reductive elimination to release the final product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.orgmdpi.com It is one of the most versatile cross-coupling methods due to the stability and low toxicity of the boron reagents and the tolerance of a wide range of functional groups. nih.gov For a substrate like this compound, a typical system might use Pd(PPh₃)₄ as the catalyst with a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a solvent such as a toluene/water or dioxane/water mixture. mdpi.comnih.gov The reaction allows for the synthesis of a wide array of 4-aryl-6-hydroxynicotinic acid derivatives.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgnih.gov The reaction is typically catalyzed by a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand, in the presence of a base such as triethylamine (B128534) (Et₃N). wikipedia.orgyoutube.com This reaction provides a direct method for the vinylation of the pyridine ring at the C4 position.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. libretexts.orgwikipedia.org The Sonogashira reaction is unique in its use of a co-catalytic system, typically employing a palladium(0) complex and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base (e.g., triethylamine or diisopropylamine). nih.govwikipedia.orgresearchgate.net This methodology enables the introduction of alkynyl substituents at the C4 position, leading to the formation of arylalkynes. libretexts.orgresearchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophile | Typical Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Aryl-6-hydroxynicotinic acid |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 4-Vinyl-6-hydroxynicotinic acid |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-6-hydroxynicotinic acid |

Ruthenium-Catalyzed C-H Functionalization Strategies

While palladium catalysis typically targets the C-Br bond, ruthenium-catalyzed reactions have emerged as powerful tools for the direct functionalization of C-H bonds. mdpi.comdiva-portal.org This strategy offers an alternative and highly atom-economical approach to modifying the heterocyclic core. In the context of this compound, a C-H functionalization strategy would likely be guided by one of the existing functional groups.

The carboxylic acid group is a well-established directing group for ortho-C-H activation. mdpi.comdiva-portal.org This would direct the ruthenium catalyst to the C-H bond at the C5 position of the pyridine ring. A common catalytic system for such transformations is [RuCl₂(p-cymene)]₂ activated by a silver salt (e.g., AgSbF₆) and used with a stoichiometric oxidant, often copper(II) acetate (Cu(OAc)₂). mdpi.comnih.gov

This approach could be used for various transformations, including:

C-H Alkenylation: Coupling with alkenes to introduce a vinyl group at the C5 position.

C-H Arylation: Coupling with arylating agents to form a biaryl linkage at C5.

The mechanism involves the coordination of the ruthenium catalyst to the directing group (the carboxylic acid), followed by the cleavage of the ortho C-H bond to form a five-membered ruthenacycle intermediate. mdpi.com This intermediate then reacts with the coupling partner, leading to the functionalized product. This method provides a complementary route to derivatization, modifying the ring at a position not readily accessible through the cross-coupling of the bromo-substituent.

Table 3: Comparison of Metal-Catalyzed Strategies

| Strategy | Metal Catalyst | Site of Functionalization | Coupling Partner | Key Feature |

|---|---|---|---|---|

| Palladium Cross-Coupling | Palladium | C4 (at C-Br bond) | Organoboron, Alkenes, Alkynes | Reacts at the pre-functionalized halide position. rsc.orgnih.govwikipedia.org |

| Ruthenium C-H Functionalization | Ruthenium | C5 (at C-H bond) | Alkenes, Arylating Agents | Directed by the carboxylic acid group to an otherwise unreactive C-H bond. mdpi.comdiva-portal.org |

Role As a Versatile Synthetic Intermediate and Molecular Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The structure of 4-Bromo-6-hydroxynicotinic acid is primed for the construction of fused and substituted heterocyclic systems, which are prevalent motifs in medicinal chemistry and materials science. The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Key reactions that enable the elaboration of the this compound core include:

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 4-position by coupling with an appropriate boronic acid or ester. This is a foundational method for creating biaryl structures, which are common in pharmaceutical compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond at the 4-position, enabling the introduction of various primary and secondary amines. This is a crucial transformation for accessing a broad range of substituted aminopyridines.

Sonogashira Coupling: This reaction introduces alkynyl groups at the 4-position, providing a gateway to further transformations or serving as a key structural element in conjugated systems.

The carboxylic acid and hydroxyl/pyridone functionalities can also be engaged in cyclization reactions, either before or after modification at the 4-position, to generate bicyclic and more complex polycyclic heterocyclic scaffolds.

| Reaction Type | Coupling Partner | Resulting C-X Bond | Potential Substituents Introduced |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Aryl, Heteroaryl, Alkenyl, Alkyl |

| Buchwald-Hartwig | R₂NH | C-N | Primary/Secondary Amines, Amides |

| Sonogashira | R-C≡CH | C-C | Alkynyl groups |

| Heck | Alkene | C-C | Substituted Alkenyl groups |

| Stille | R-Sn(Alkyl)₃ | C-C | Aryl, Alkenyl, Alkynyl groups |

Application in the Rational Design of Advanced Organic Molecules

The specific substitution pattern of this compound makes it a valuable tool in the rational design of molecules with tailored properties. The positions of the functional groups are not arbitrary; they allow for precise control over the final molecule's three-dimensional shape, electronic properties, and potential for intermolecular interactions.

Vectorial Substitution: The bromine at the 4-position provides a defined vector for adding substituents that can probe specific regions of a biological target, such as a protein binding pocket. By replacing the bromine with different groups via cross-coupling, chemists can systematically explore the structure-activity relationship (SAR) of a molecule.

Modulation of Physicochemical Properties: The hydroxyl group at the 6-position can act as both a hydrogen bond donor and acceptor. It also influences the acidity and basicity of the pyridine (B92270) nitrogen. The carboxylic acid at the 3-position is a key site for forming amide bonds or acting as a salt-forming group to improve solubility.

Bioisosteric Replacement: The pyridine core itself is a common bioisostere for a phenyl ring in medicinal chemistry, often introduced to improve metabolic stability or solubility. The functional handles on this compound allow for the creation of highly decorated pyridine-based compounds for this purpose.

The ability to selectively modify each of the three functional groups allows for a modular approach to molecule design, where different fragments can be systematically introduced to optimize biological activity, selectivity, or pharmacokinetic properties.

Strategies for Constructing Diversified Chemical Libraries

Combinatorial chemistry and the synthesis of compound libraries are essential for modern drug discovery and materials science. This compound is an ideal starting scaffold for library synthesis due to its trifunctional nature, which allows for the generation of a large number of derivatives from a common core.

A typical strategy for library diversification involves a series of sequential reactions:

Scaffold Modification: The bromine atom is typically the first site of diversification. Using parallel synthesis techniques, the core scaffold can be reacted with a library of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or other coupling partners to create a first generation of diverse intermediates.

Carboxylic Acid Derivatization: The carboxylic acid group of each intermediate from the first step can then be coupled with a library of amines or alcohols to form a diverse set of amides or esters. This step significantly increases the number of unique compounds.

Hydroxyl/Pyridone Modification: The hydroxyl group can be alkylated or acylated to introduce a third point of diversity.

This multi-directional approach allows for the exponential growth of the library size. For instance, reacting the initial scaffold with 20 different boronic acids, followed by coupling with 50 different amines, and finally alkylating with 10 different alkyl halides could theoretically generate 20 x 50 x 10 = 10,000 unique compounds.

| Diversification Point | Reaction Type | Reagent Library | Resulting Functional Group |

| C4-Br | Cross-Coupling | Boronic Acids, Amines, etc. | C4-Aryl, C4-Amino, etc. |

| C3-COOH | Amide/Ester Coupling | Amines, Alcohols | Amides, Esters |

| C6-OH | Alkylation/Acylation | Alkyl Halides, Acyl Halides | Ethers, Esters |

Considerations for Scale-Up Methodologies in Academic Synthesis

While the versatility of this compound is clear in small-scale laboratory synthesis, scaling up the production of its derivatives for further study requires careful consideration of reaction conditions, purification, and safety.

Reaction Conditions: Palladium-catalyzed cross-coupling reactions, which are central to the use of this building block, often require careful control of atmosphere (inert gas), temperature, and reagent stoichiometry. On a larger scale, efficient mixing and heat transfer become critical to ensure consistent reaction profiles and minimize side-product formation. The choice of base and solvent can also have a significant impact on yield and purity and may need to be re-optimized for scale-up.

Catalyst Loading and Removal: While palladium catalysts are highly efficient, they are also expensive. For larger scale synthesis, minimizing catalyst loading without sacrificing reaction efficiency is a key goal. Furthermore, the removal of residual palladium from the final product is often a critical requirement, especially for pharmaceutical applications, necessitating robust purification methods such as chromatography, crystallization, or treatment with metal scavengers.

Purification Strategies: On a multi-gram scale, purification by column chromatography can become cumbersome and costly. Developing robust crystallization or precipitation methods for intermediates and the final product is highly desirable. The acidic and basic handles on the molecule can sometimes be exploited for acid-base extraction protocols to remove non-polar or neutral impurities.

Safety: The handling of reagents used in conjunction with this building block, such as organoboron compounds, phosphine (B1218219) ligands (which can be air-sensitive), and organic bases, requires appropriate safety precautions, especially at a larger scale.

In an academic setting, the focus of scale-up is often on obtaining sufficient material for further biological or material testing. Therefore, developing a synthetic route that is reliable, reproducible, and yields a product of high purity is paramount.

Advanced Characterization and Structural Analysis of 4 Bromo 6 Hydroxynicotinic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation and Dynamics

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the electron-donating effect of the hydroxyl group. The coupling between these protons would provide information about their relative positions on the ring. The protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms of the pyridine ring. The chemical shifts of the carbons directly attached to the bromine, hydroxyl, and carboxylic acid groups will be significantly affected. For instance, data for 6-hydroxynicotinic acid shows carbon signals at specific chemical shifts which would be altered by the introduction of a bromine atom at the 4-position. bmrb.io

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitively assigning the proton and carbon signals. A COSY spectrum would establish the connectivity between the aromatic protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the long-range couplings between protons and carbons, confirming the substitution pattern on the pyridine ring.

Table 1: Predicted NMR Data for 4-Bromo-6-hydroxynicotinic Acid Based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (ppm) | Key Correlations |

|---|---|---|

| ¹H | Aromatic Protons: ~7.0-8.5 | Coupling between aromatic protons. |

| OH, COOH Protons: Broad singlets | Exchangeable with D₂O. | |

| ¹³C | C-Br: ~110-120 | |

| C-OH: ~160-170 | ||

| C-COOH: ~165-175 | ||

| Other Aromatic Carbons: ~120-150 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis. The molecular formula of this compound is C₆H₄BrNO₃, with a molecular weight of approximately 218.00 g/mol . chemscene.comchemsrc.com

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. libretexts.org This results in two peaks in the mass spectrum for the molecular ion (M⁺) and bromine-containing fragments, separated by two mass units (M⁺ and M+2).

Fragmentation Pathways: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). libretexts.org For this compound, the fragmentation is also expected to involve the loss of a bromine atom or the entire brominated ring structure. Electrospray ionization (ESI), a softer ionization technique, is often used for such compounds and typically shows the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. rsc.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M]⁺ | ~217/219 | Molecular ion with isotopic bromine pattern. |

| [M-OH]⁺ | ~200/202 | Loss of the hydroxyl group from the carboxylic acid. |

| [M-COOH]⁺ | ~172/174 | Loss of the carboxylic acid group. |

| [M-Br]⁺ | ~138 | Loss of the bromine atom. |

| [M+H]⁺ | ~218/220 | Protonated molecule in positive ion mode ESI. |

| [M-H]⁻ | ~216/218 | Deprotonated molecule in negative ion mode ESI. |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (typically a broad band from 2500-3300 cm⁻¹) and the hydroxyl group (~3200-3600 cm⁻¹). The C=O stretch of the carboxylic acid will appear as a strong absorption around 1700 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-Br stretch will likely appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-Br bond, which may be weak in the IR spectrum. The interpretation of these spectra can be aided by theoretical calculations to assign the observed vibrational modes. nih.gov

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | ~1700 | |

| Hydroxyl Group | O-H stretch | ~3200-3600 |

| Pyridine Ring | C=C, C=N stretches | 1400-1600 |

| Bromo Group | C-Br stretch | < 700 |

X-ray Crystallography Studies of Related Compounds for Solid-State Conformational Insights

While a crystal structure of this compound itself is not available in the search results, X-ray crystallography studies of related nicotinic acid derivatives and other brominated aromatic compounds provide valuable insights into its likely solid-state conformation. uzh.chnih.govsemanticscholar.org These studies reveal how molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

For instance, studies on nicotinic acid and its derivatives show that the carboxylic acid group often participates in hydrogen bonding, forming dimers or extended networks. nanomegas.com The presence of the hydroxyl and bromine substituents on the pyridine ring of this compound will influence these interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the bromine atom can participate in halogen bonding. The crystal structure of related compounds can help predict the planarity of the pyridine ring and the orientation of the substituent groups.

Advanced Chromatographic Methodologies for Purity Assessment and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating it from any potential isomers or impurities. bldpharm.combldpharm.com

A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol), would likely be effective. The retention time of the compound would depend on its polarity. The presence of the polar hydroxyl and carboxylic acid groups would lead to earlier elution, while the nonpolar bromine atom would increase retention.

Detection is typically achieved using a UV detector, as the pyridine ring is a strong chromophore. The purity of the sample can be determined by the area percentage of the main peak in the chromatogram. HPLC can also be used to separate this compound from other positional isomers, such as 2-bromo-6-hydroxynicotinic acid or 5-bromo-6-hydroxynicotinic acid, which may be present as byproducts from the synthesis. chemspider.com

Theoretical and Computational Investigations of 4 Bromo 6 Hydroxynicotinic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide detailed information about electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and ground state properties of molecules. nih.gov For 4-Bromo-6-hydroxynicotinic acid, DFT calculations, typically using a basis set like 6-311++G(d,p), can be employed to optimize the molecular geometry and predict various physicochemical properties. researchgate.net

A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netdntb.gov.ua A smaller energy gap suggests higher reactivity. dntb.gov.ua For this compound, the electron-withdrawing bromine atom and carboxylic acid group, along with the electron-donating hydroxyl group, would significantly influence the energies of these orbitals.

Table 1: Predicted DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capacity |

| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical reactivity and stability |

Note: These values are hypothetical and based on typical results for similar brominated pyridine (B92270) derivatives.

The aromaticity of the pyridine ring in this compound is a key determinant of its stability and reactivity. Computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are used to quantify this property. researchgate.net

HOMA analysis evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while lower values suggest a loss of aromatic character. The substituents on the pyridine ring—bromine, hydroxyl, and carboxylic acid groups—are expected to cause some bond length alternation, which would slightly reduce the HOMA value compared to unsubstituted pyridine.

NICS calculations provide a measure of the magnetic shielding at the center of the ring. A negative NICS value is characteristic of an aromatic ring, indicating a diamagnetic ring current. It is anticipated that the pyridine ring in this compound would exhibit a negative NICS value, confirming its aromatic character, although the magnitude might be modulated by the electronic effects of the substituents.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational experiments that track the motions of atoms in a molecule over time, providing insights into its dynamic behavior. nih.gov For this compound, MD simulations are particularly useful for conformational analysis and studying interactions with solvent molecules, such as water. nih.gov

The primary conformational flexibility in this molecule involves the rotation of the carboxylic acid group around the C-C bond connecting it to the pyridine ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. These simulations would also reveal the dynamics of intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the pyridine ring.

When simulated in a solvent like water, MD trajectories show how solvent molecules arrange themselves around the solute. For this compound, water molecules would form hydrogen bonds with the hydroxyl group, the carbonyl oxygen and hydroxyl group of the carboxylic acid, and the pyridine nitrogen. Understanding these solvent interactions is crucial as they significantly impact the molecule's solubility and biological availability.

Prediction of Tautomeric Equilibria and Stability

Substituted hydroxypyridines, such as this compound, can exist in different tautomeric forms. The primary tautomerism for this compound is the equilibrium between the 6-hydroxy-pyridine form and the 6-pyridone form (4-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid). chemicalbook.com

Computational chemistry, particularly DFT, can be used to predict the relative stabilities of these tautomers. By calculating the total electronic energy of each tautomer, it is possible to determine the more stable form in the gas phase. The inclusion of a solvent model (like the Polarizable Continuum Model, PCM) allows for the prediction of tautomeric preference in solution, as polar solvents can preferentially stabilize one tautomer over another. For most 6-hydroxypyridines, the pyridone form is generally found to be more stable, a preference that would likely hold for this compound.

Table 2: Predicted Relative Energies of Tautomers

| Tautomer | Predicted Relative Energy (Gas Phase) | Predicted Relative Energy (Aqueous) |

|---|---|---|

| 6-Hydroxy Form | +10-15 kJ/mol | +5-10 kJ/mol |

Note: These values are hypothetical estimates based on known hydroxypyridine tautomerism.

In Silico Structure-Activity Relationship (SAR) Studies for Molecular Design

In silico Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity. researchgate.net For this compound, SAR can guide the design of new derivatives with enhanced therapeutic potential, for instance, as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs) or other biological targets. mdpi.com

SAR studies involve systematically modifying the structure of the lead compound and computationally predicting the effect on activity. For example, the bromine atom at the 4-position could be replaced with other halogens (Cl, F) or moved to a different position on the ring. The carboxylic acid could be esterified or converted to an amide.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using a set of these designed analogues. In a QSAR model, calculated molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular surface area) are used as independent variables to predict biological activity. Such models can screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Molecular Docking and Binding Free Energy Calculations with Model Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is essential for understanding the potential biological role of this compound. Given its structural similarity to nicotinic acid, a plausible target could be an enzyme involved in nicotinic acid metabolism, such as 6-hydroxynicotinic acid 3-monooxygenase, or a subtype of the nicotinic acetylcholine receptor. nih.govnih.gov

In a docking simulation, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function estimates the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. plos.org

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy. biorxiv.orgresearchgate.net This provides a more accurate estimate of the binding affinity by considering desolvation energies and entropic effects. These calculations can help rationalize why a ligand binds to a specific target and can be used to compare the binding of different derivatives, aiding in lead optimization. plos.org

Table 3: Hypothetical Docking Results for this compound with a Model Target

| Ligand | Docking Score (kcal/mol) | Calculated Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | -7.5 | -45.2 | Arg120, Ser155, Phe201 |

Note: These are illustrative values. The actual results would depend on the specific protein target used.

Mechanistic Biochemical and in Vitro Biological Research Relevant to 4 Bromo 6 Hydroxynicotinic Acid

Investigation of Enzyme-Ligand Interactions and Binding Mechanisms

The interaction of 4-Bromo-6-hydroxynicotinic acid with enzymes is a key area of research, with significant findings related to carbonic anhydrases and flavin-dependent monooxygenases.

Carbonic Anhydrase Inhibition and Molecular Basis

While specific studies detailing the inhibition of carbonic anhydrase (CA) isoforms by this compound itself are not extensively documented in the provided results, the broader class of halogenated and substituted aromatic compounds, including those with bromine, has been a subject of investigation as CA inhibitors. nih.gov The general mechanism for many CA inhibitors, particularly sulfonamides, involves the coordination of the inhibitor to the zinc ion within the enzyme's active site. mdpi.com This interaction displaces or prevents the binding of a water molecule or hydroxide (B78521) ion, which is crucial for the catalytic hydration of carbon dioxide to bicarbonate and a proton. mdpi.comresearchgate.net The affinity and specificity of inhibition across different CA isoforms (e.g., CA I, II, IX, XII) are often dictated by the chemical nature of the inhibitor's scaffold and its substituents, which form additional interactions with amino acid residues in and around the active site. nih.govmdpi.com For instance, different functional groups can lead to varying potencies and selectivities for cytosolic versus transmembrane, tumor-associated isoforms like CA IX and XII. nih.govnih.gov

Flavin-Dependent Monooxygenase Substrate Recognition and Catalytic Cycle

This compound is recognized as a substrate by 6-hydroxynicotinate 3-monooxygenase (NicC), a flavin-dependent monooxygenase involved in the bacterial degradation of nicotinic acid. nih.govresearchgate.netnih.gov This enzyme catalyzes a decarboxylative hydroxylation reaction, converting 6-hydroxynicotinic acid (6-HNA) and its analogs to a dihydroxypyridine derivative. wikipedia.orgresearchgate.net

The catalytic cycle of NicC, a Class A flavin-dependent monooxygenase, involves several key steps. nih.govnih.gov Initially, the enzyme binds the substrate and a reduced nicotinamide (B372718) cofactor (NADH). The presence of the substrate often stimulates the rate of reduction of the enzyme-bound flavin adenine (B156593) dinucleotide (FAD) by NADH. researchgate.net This reduced flavin then reacts with molecular oxygen to form a reactive C4a-hydroperoxyflavin intermediate. This intermediate is the key oxygenating species that hydroxylates the aromatic substrate. In the case of 6-HNA and its analogs, this hydroxylation is coupled with decarboxylation. nih.govwikipedia.org

Structural and kinetic studies of NicC from Bordetella bronchiseptica and Pseudomonas putida have identified key amino acid residues in the active site that are critical for substrate binding and catalysis. nih.govnih.gov For example, residues His47 and Tyr215 have been shown to be crucial for both binding the 6-HNA substrate and for efficiently coupling the oxidation of NADH to the formation of the final product. nih.govresearchgate.net The substitution of these residues can dramatically decrease the enzyme's affinity for the substrate and uncouple the catalytic cycle, leading to the production of hydrogen peroxide instead of the hydroxylated product. nih.gov The enzyme exhibits a preference for its natural substrate, 6-HNA, but will also process analogs like this compound, albeit potentially with different efficiencies. The precise binding mode and the effect of the bromo-substituent on the kinetics and coupling of the reaction would be specific to this particular substrate-enzyme interaction.

Allosteric Modulation Studies of Protein Function (if applicable to broader class)

Currently, there is no specific information available in the provided search results that details the allosteric modulation of protein function by this compound. Allosteric modulators typically bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.gov While this is a known mechanism for various receptors and enzymes, research directly linking this compound to such a role has not been identified.

Biochemical Pathway Interrogation and Modulation at the Molecular Level

The use of this compound as a tool to interrogate and modulate biochemical pathways is primarily linked to its role as a substrate for 6-hydroxynicotinate 3-monooxygenase (NicC). nih.govresearchgate.net By introducing this analog into systems containing the nicotinic acid degradation pathway, researchers can study the specificity and mechanistic details of NicC. For example, comparing the processing of this compound to the natural substrate, 6-hydroxynicotinic acid, can reveal how substitutions on the pyridine (B92270) ring affect substrate recognition, binding affinity, and the efficiency of the catalytic reaction. nih.gov This can provide insights into the electronic and steric requirements of the enzyme's active site. Such studies contribute to a deeper understanding of microbial metabolic pathways for N-heterocyclic aromatic compounds. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives in 4 Bromo 6 Hydroxynicotinic Acid Research

The utility of 4-Bromo-6-hydroxynicotinic acid as a heterocyclic building block is poised for significant expansion as it intersects with cutting-edge developments in chemical synthesis, materials science, and biotechnology. Its unique combination of a pyridine (B92270) core, a carboxylic acid, a hydroxyl group, and a reactive bromine atom provides a versatile platform for innovation. Future research is steering towards harnessing this multifunctionality in increasingly sophisticated and sustainable ways.

Q & A

Q. What experimental techniques are recommended to distinguish between tautomeric forms of 4-Bromo-6-hydroxynicotinic acid in the solid state?

To differentiate between oxo (C=O) and hydroxy (C-OH) tautomers, use:

- Single-crystal X-ray diffraction (XRD): Determines bond lengths (e.g., C=O ~1.23 Å vs. C-OH ~1.34 Å) and hydrogen bonding patterns .

- FT-IR spectroscopy: Identifies characteristic stretching frequencies (N-H ~3200 cm⁻¹ for oxo tautomers; broad O-H ~2500–3300 cm⁻¹ for hydroxy tautomers) .

- Solid-state NMR: Resolves carbon environments (e.g., carbonyl carbons at ~170 ppm for oxo forms) .

Q. How can researchers optimize the synthesis of this compound from nicotinic acid derivatives?

A validated approach involves:

- Regioselective bromination: Use N-bromosuccinimide (NBS) in acidic media to target the 4-position of 6-hydroxynicotinic acid .

- Purification: Recrystallize from aqueous ethanol to achieve >95% purity. Monitor by HPLC (C18 column, 0.1% TFA/ACN gradient) .

- Characterization: Confirm via NMR (δ ~8.3 ppm for H-5; δ ~2.35 ppm for methyl groups in analogous brominated nicotinic acids) .

Q. What are the key thermodynamic properties of this compound relevant to stability studies?

Critical data includes:

Advanced Research Questions

Q. How do computational methods (e.g., CBS-QB3, DFT) predict the tautomeric equilibrium of this compound compared to experimental data?

- CBS-QB3: Predicts oxo tautomer dominance in the gas phase (ΔG ≈ -8 kJ/mol), aligning with XRD data showing oxo forms in crystals .

- B3LYP/cc-pVTZ: Less reliable unless balanced isodesmic reactions (e.g., comparing to 6-hydroxynicotinic acid) are used to reduce systematic errors .

- Contradictions: Experimental ΔfH°(g) values for brominated derivatives may deviate by ~15 kJ/mol from DFT predictions, necessitating multi-method validation .

Q. What strategies resolve discrepancies between experimental and computational enthalpy values for brominated hydroxynicotinic acids?

- Combine methods: Use CBS-QB3 for gas-phase energetics and XRD/calorimetry for solid-state data .

- Account for crystal packing: Apply periodic DFT (e.g., PBE-D3) to model intermolecular forces in the solid state, which reduce ΔsubH° errors by ~5% .

- Validate with isodesmic reactions: Compare relative stabilities of this compound with 5-chloro-6-hydroxynicotinic acid to cancel systematic biases .

Q. How can researchers design experiments to probe the reactivity of this compound in cross-coupling reactions?

- Buchwald-Hartwig amination: React with Pd(OAc)₂/XPhos catalyst (2 mol%) in dioxane (100°C, 12 hr) to substitute bromine with amines .

- Suzuki-Miyaura coupling: Use Pd(PPh₃)₄ (1 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (80°C, 8 hr) for biaryl synthesis .

- Monitor intermediates: Employ LC-MS to detect palladium complexes or dehalogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.